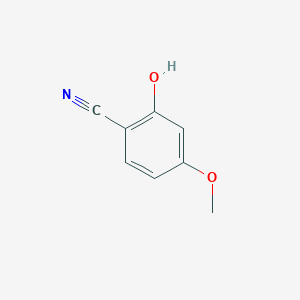

2-Hydroxy-4-methoxybenzonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRYADKKCJHYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465344 | |

| Record name | 2-HYDROXY-4-METHOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39835-11-5 | |

| Record name | 2-HYDROXY-4-METHOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Nitriles in Modern Chemical Research

Aryl nitriles, a class of organic compounds characterized by a cyano group attached to an aromatic ring, are of substantial importance in contemporary chemical research. Their utility stems from the versatile reactivity of the nitrile group, which can be transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles. This adaptability makes them crucial intermediates in the synthesis of a wide array of valuable organic molecules.

In recent years, significant advancements have been made in the synthesis of aryl nitriles. Modern methods focus on efficiency, cost-effectiveness, and the use of environmentally benign reagents. For instance, researchers have developed a cost-effective approach for the cyanation of aryl iodides and bromides using Ceric Ammonium (B1175870) Nitrate (CAN) and a copper(II) salt, which eliminates the need for additional toxic reagents. rsc.org Other innovative techniques include nickel-catalyzed reductive coupling of aryl (pseudo)halides with a stable electrophilic cyanating reagent, 2-methyl-2-phenyl malononitrile (B47326) (MPMN), which avoids the release of cyanide. acs.org Furthermore, palladium-catalyzed decarbonylative cyanation of aryl carboxylic acids and nickel-catalyzed decarbonylative cyanation of acyl chlorides provide alternative routes to aryl nitriles. organic-chemistry.org The development of these synthetic methods highlights the ongoing effort to create more sustainable and practical pathways to this important class of compounds.

Aryl nitriles also play a crucial role in the development of novel materials and chemical methodologies. A recent study demonstrated the dual role of aryl nitriles as both hydrogen-bond acceptors and modifiable organic groups in solid-state reactions. nih.gov This research opens up new possibilities for the post-modification of crystalline products, allowing for rapid diversification of molecular structures. nih.gov The integration of aryl nitriles into such reactions provides a powerful tool for molecular recognition and self-assembly. nih.gov

Research Context and Current Relevance of the Compound in Academic Disciplines

2-Hydroxy-4-methoxybenzonitrile, with the chemical formula C8H7NO2, is a specific aryl nitrile that has garnered attention in several academic disciplines. Its structure, featuring a hydroxyl, a methoxy (B1213986), and a nitrile group on a benzene (B151609) ring, provides multiple sites for chemical modification, making it a valuable building block in organic synthesis.

The compound is a known derivative of 2-hydroxy-4-methoxybenzaldehyde (B30951), a naturally occurring flavor compound. researchgate.netnih.gov This relationship connects the study of this compound to the broader field of natural product chemistry and the synthesis of bioactive molecules. For instance, its isomer, 3-Hydroxy-4-methoxybenzonitrile (B193458), is a key intermediate in the synthesis of Gefitinib, a drug used in cancer therapy. innospk.com This underscores the potential of substituted benzonitriles in medicinal chemistry.

Current research on related compounds, such as 2-hydroxy-4-methoxybenzophenone (also known as benzophenone-3 or BP-3), which is widely used as a sunscreen agent, further highlights the relevance of this structural motif. patsnap.comgoogle.com The synthesis of such compounds often involves precursors with similar substitution patterns to this compound.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C8H7NO2 |

| Molecular Weight | 149.15 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 39835-11-5 nih.gov |

| SMILES | COC1=CC(=C(C=C1)C#N)O nih.gov |

| InChIKey | FDRYADKKCJHYJU-UHFFFAOYSA-N nih.gov |

Scope and Objectives of the Comprehensive Research Outline

Established Synthetic Pathways to this compound

The synthesis of this compound, a valuable intermediate in various chemical industries, is primarily achieved through functional group transformations of appropriately substituted benzene rings. The key starting material for many of these routes is 2-hydroxy-4-methoxybenzaldehyde (B30951), derived from the selective methylation of 2,4-dihydroxybenzaldehyde (B120756). chemicalbook.com

Nitrile Synthesis via Aldehyde Oxime Ester Transformations

A common and reliable method for converting aldehydes into nitriles is through the formation and subsequent dehydration of an aldoxime intermediate. This two-step, one-pot process is highly efficient for producing this compound from its aldehyde precursor, 2-hydroxy-4-methoxybenzaldehyde.

The initial step involves the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 2-hydroxy-4-methoxybenzaldoxime. chemicalbook.com This intermediate is then dehydrated to yield the target nitrile. A variety of dehydrating agents can be employed for this transformation, each with its own set of reaction conditions and efficiencies. Mild reagents are often preferred to accommodate sensitive functional groups on the aromatic ring. nih.gov For instance, the use of 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides an effective conversion under gentle conditions. nih.govresearchgate.net

The reaction typically proceeds at room temperature in solvents such as dichloromethane (B109758) (CH2Cl2), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). nih.gov The choice of solvent is often dictated by the solubility of the substrates.

Table 1: Comparison of Dehydrating Agents for Aldoxime to Nitrile Conversion This table is representative of common methods applicable to the synthesis of this compound.

| Dehydrating Agent System | Typical Solvent | Typical Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| BOP / DBU | CH2Cl2, THF, DMF | Room Temperature | Very mild conditions, high yields. | nih.gov |

| Thionyl Chloride (SOCl2) | Dichloromethane | 10-25°C | Readily available and cost-effective. | google.com |

| Trifluoromethanesulfonic Anhydride (Tf2O) | Not specified | Not specified | Efficient under mild conditions. | researchgate.net |

| Oxalyl Chloride / cat. DMSO / Et3N | Dichloromethane | Room Temperature | Fast reaction times (often <1 hour). | acs.org |

Cyanation Reactions of Substituted Aromatics

Direct cyanation of an aromatic ring offers a more direct route, potentially bypassing the need for an aldehyde intermediate. For the synthesis of this compound, this would involve the introduction of a nitrile group onto the 3-methoxyphenol (B1666288) ring, ortho to the hydroxyl group. While specific literature for this exact transformation is sparse, general methods for the ortho-cyanation of phenols can be applied. One established method for the demethylation of a methoxybenzonitrile to a hydroxybenzonitrile involves heating the compound with a potassium salt of a phenol (B47542), such as potassium 4-methylphenoxide, at high temperatures (235-250°C), which facilitates the cleavage of the methyl ether. google.com This suggests that a reverse reaction, while challenging, is conceptually related.

Electrosynthesis Routes for Nitriles from Primary Alcohols and Ammonia (B1221849)

A green and increasingly studied approach for nitrile synthesis is the direct electrosynthesis from primary alcohols and ammonia. rsc.orgchemrxiv.orgrsc.org This method utilizes a simple nickel catalyst in an aqueous electrolyte under benign conditions. rsc.org The process involves the electrocatalytic ammoxidation of the corresponding primary alcohol, in this case, (2-hydroxy-4-methoxyphenyl)methanol.

The reaction mechanism proceeds through a sequence of dehydrogenation to form an aldehyde intermediate, followed by imination with ammonia, and a final dehydrogenation of the imine to yield the nitrile. chemrxiv.orgrsc.org Researchers have proposed that in-situ formed Ni²⁺/Ni³⁺ redox species on the catalyst surface are the active sites for the conversion. rsc.orgresearchgate.net This electrochemical strategy has shown broad applicability for various aromatic alcohols and presents a cost-effective and sustainable alternative to conventional chemical routes. rsc.orgresearchgate.net

Table 2: Typical Conditions for Electrosynthesis of Aromatic Nitriles Based on the synthesis of benzonitrile (B105546), adaptable for this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Nickel foam | rsc.orgresearchgate.net |

| Reactants | Primary Alcohol, Ammonia (aq) | rsc.org |

| Electrolyte | Aqueous | chemrxiv.org |

| Temperature | Room Temperature to 50°C | researchgate.net |

| Key Process | Dehydrogenation-imination-dehydrogenation | rsc.org |

Advanced Synthetic Strategies and Reaction Conditions

To improve efficiency, yield, and environmental footprint, advanced synthetic strategies are being developed. These often focus on alternative energy sources and the reduction of solvent waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.govasianpubs.org By utilizing microwave irradiation, polar molecules are heated rapidly and homogeneously, which can dramatically reduce reaction times from hours to minutes and often improve product yields. nih.gov

This technology can be applied to the synthesis of this compound, particularly in the dehydration of the aldoxime intermediate. The use of microwave heating in the presence of a catalyst like bismuth chloride (BiCl₃) has been shown to be effective for synthesizing related heterocyclic compounds, highlighting its potential for driving condensation and dehydration reactions efficiently. nih.gov The significant energy savings and speed of microwave-assisted protocols make them an attractive alternative to conventional thermal heating. nih.gov

Solvent-Free Reaction Methodologies

Eliminating volatile and often hazardous organic solvents is a key goal of green chemistry. Solvent-free methodologies not only reduce environmental impact but can also simplify product work-up and purification. For the conversion of aldehydes to nitriles, a one-pot, solvent-free synthesis can be achieved using a deep eutectic mixture, such as choline (B1196258) chloride and urea, as an efficient and ecofriendly catalyst under thermal or microwave conditions. organic-chemistry.org Another approach involves the use of graphite (B72142) to promote the conversion of aldehydes to nitriles, also in high yields. organic-chemistry.org Applying these solvent-free conditions to the transformation of 2-hydroxy-4-methoxybenzaldehyde could offer a significantly greener pathway to this compound. Furthermore, industrial methods for related compounds have focused on avoiding chlorinated solvents like dichloroethane, reflecting a broader trend towards safer and more sustainable manufacturing processes. patsnap.com

Carbon-Nitrogen (C-N) Coupling Reactions in Derivative Synthesis

The formation of a carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis, enabling the creation of complex molecules from simpler precursors. In the context of this compound derivatives, C-N coupling reactions are instrumental in introducing nitrogen-containing substituents, which can significantly alter the molecule's chemical and biological properties.

One established approach involves the conversion of the benzonitrile into a benzimidate intermediate. This transformation activates the nitrile group for subsequent coupling reactions. For instance, the benzimidate can be reacted with amino compounds, such as cysteine or its derivatives, to form new C-N bonds, leading to more complex structures. google.com

Modern synthetic methods also include catalyst-free approaches, such as PIDA (phenyliodine diacetate)-promoted cross-dehydrogenative coupling. rsc.org This type of reaction allows for the direct coupling of an N-H containing compound, like N-hydroxyphthalimide, with an activated C-H bond, typically adjacent to a carbonyl group in aryl ketones. rsc.org While not directly demonstrated on this compound itself, this methodology represents a powerful strategy for forging C-N bonds and could be adapted for creating N-alkoxy derivatives from suitable precursors. rsc.org These reactions are valued for their operational simplicity and the use of readily available starting materials. rsc.org

Synthesis of Key Precursors and Analogues of this compound

The synthesis of this compound and its analogues relies on the availability of appropriately substituted aromatic precursors. The strategic introduction of hydroxyl, methoxy (B1213986), and cyano groups onto the benzene ring is a key challenge addressed by several synthetic pathways.

Pathways to Hydroxy- and Methoxy-Substituted Benzonitrile Intermediates

Multiple routes exist for the preparation of the core benzonitrile structure, often starting from more common benzoic acid or benzaldehyde (B42025) analogues.

A prevalent method involves the conversion of a substituted benzoic acid into the corresponding benzonitrile. google.com This can be achieved by first converting the benzoic acid to a benzoyl chloride, which is then transformed into a primary amide (benzamide). Subsequent dehydration of the amide, often using reagents like thionyl chloride or ammonium (B1175870) sulphamate under thermal conditions, yields the desired benzonitrile. google.com For example, the synthesis of benzonitrile from benzamide (B126) can be accomplished by fusion with ammonium sulphamate, where an intermediate N-benzoylsulphamate decomposes at high temperatures (above 190°C) to the nitrile.

Another significant pathway starts with substituted benzaldehydes. The aldehyde can be converted to an aldoxime, which is then dehydrated to the nitrile. For instance, 2,4-Dihydroxybenzaldehyde serves as a common precursor for related compounds. chemicalbook.com Selective methylation of one hydroxyl group followed by conversion of the aldehyde to a nitrile is a viable route. The synthesis of 2-hydroxy-4-methoxybenzaldehyde, a closely related compound, is achieved by reacting 2,4-dihydroxybenzaldehyde with dimethyl sulfate (B86663) in the presence of a weak base like potassium carbonate. chemicalbook.com

Direct transformation of functional groups on the ring is also possible. For example, 4-hydroxy-2-methoxybenzonitrile (B2358076) can be synthesized from 2,4-Dimethoxybenzonitrile (B173694), demonstrating the interconversion of these intermediates. chemicalbook.com A facile synthesis for 2,4-dihydroxybenzonitrile, a key precursor, starts from 2,4-dihydroxybenzoic acid. google.com

Industrial production often utilizes ammoxidation, a gas-phase catalytic reaction. In this process, a methyl-substituted benzene (like toluene (B28343) or xylene) reacts with ammonia and oxygen over a transition metal oxide catalyst to directly form the benzonitrile. medcraveonline.com This method has been refined by using catalysts fabricated within the pores of zeolites, which improves selectivity and allows the reaction to proceed efficiently even at higher reactant concentrations. medcraveonline.com

Table 1: Selected Synthetic Pathways to Substituted Benzonitrile Intermediates This table is interactive. You can sort and filter the data.

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Substituted Benzoic Acid | 1. SOCl₂ 2. NH₃ 3. Thionyl Chloride | Substituted Benzonitrile | google.com |

| Benzamide | Ammonium Sulphamate, 190-200°C | Benzonitrile | |

| 2,4-Dihydroxybenzoic Acid | (Not specified for nitrile) | 2,4-Dihydroxybenzonitrile | google.com |

| Toluene | NH₃, O₂, Transition Metal Oxide Catalyst | Benzonitrile | medcraveonline.com |

| 2,4-Dihydroxybenzaldehyde | Dimethyl Sulfate, K₂CO₃, Acetone | 2-Hydroxy-4-methoxybenzaldehyde | chemicalbook.com |

| 2,4-Dimethoxybenzonitrile | (Not specified) | 4-Hydroxy-2-methoxybenzonitrile | chemicalbook.com |

Derivatization Strategies for Structural Modification

Once the this compound scaffold is obtained, its structure can be further modified to create a library of analogues. These derivatization strategies typically target the hydroxyl group or the aromatic ring.

The phenolic hydroxyl group is a prime site for modification. It can undergo O-alkylation to form various ethers. For example, reacting the phenol with an alkyl halide (like benzyl (B1604629) bromide) in the presence of a base (like K₂CO₃) introduces an ether linkage. google.com A similar strategy is used in the synthesis of 4-hydroxycoumarin (B602359) derivatives, where the hydroxyl group is reacted with methyl bromoacetate (B1195939) to form an ester-containing ether, which can then be converted into a hydrazide and cyclized to form novel heterocyclic systems. nih.gov This highlights a powerful strategy where the initial derivative is an intermediate for more complex structures. nih.gov

Chemical derivatization can also be employed to enhance analytical detection, a technique that concurrently generates novel derivatives. For instance, phenolic compounds can be reacted with reagents like Dansyl chloride, which attaches a fluorescent tag to the hydroxyl group, facilitating detection by mass spectrometry. nih.gov

The aromatic ring itself can also be modified, although this is often accomplished by starting with a pre-functionalized precursor. The introduction of substituents such as halogens, nitro groups, or additional alkyl or hydroxyl groups onto the benzene ring is a common strategy to modulate the electronic and steric properties of the molecule. google.com

Table 2: Examples of Derivatization Reactions for Structural Modification This table is interactive. You can sort and filter the data.

| Target Site | Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Phenolic -OH | O-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Ether | google.com |

| Phenolic -OH | Etherification/Esterification | Methyl bromoacetate | Carboxymethyl ether | nih.gov |

| Phenolic -OH | Sulfonylation (Dansylation) | Dansyl Chloride | Sulfonate Ester | nih.gov |

| Nitrile Group | Imidate Formation | (Implied) | Benzimidate | google.com |

| Benzimidate | C-N Coupling | Cysteine derivatives | Substituted Amidine | google.com |

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

While specific, detailed experimental FT-IR data with full vibrational assignments for this compound is not extensively documented in peer-reviewed literature, the expected characteristic absorption bands can be inferred from the known frequencies of its functional groups. The FT-IR spectrum is largely defined by the vibrations of the hydroxyl (-OH), nitrile (-C≡N), methoxy (-OCH₃), and the substituted benzene ring.

Key expected FT-IR absorption bands include:

O-H Stretching: A broad band is anticipated in the region of 3400-3200 cm⁻¹, characteristic of the stretching vibration of the hydroxyl group. The broadness of this peak is typically due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the methoxy group would likely be observed just below 3000 cm⁻¹.

Nitrile (C≡N) Stretching: A sharp, medium-intensity band is characteristic of the nitrile group and is expected in the range of 2260-2220 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in multiple bands in the 1620-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group and the phenolic hydroxyl group would give rise to bands in the 1300-1000 cm⁻¹ range.

For the related compound, 2-hydroxy-4-methoxybenzophenone, FT-IR analysis has identified the O-H stretching vibration at 3437 cm⁻¹ and aromatic C-H stretching modes at 3020 and 3003 cm⁻¹. asianpubs.org These values provide a comparative reference for the anticipated spectral features of this compound.

Fourier Transform Raman (FT-Raman) Spectroscopic Investigations

Similar to FT-IR, specific experimental FT-Raman studies on this compound are not widely reported. However, FT-Raman spectroscopy is an excellent complementary technique to FT-IR. The nitrile (C≡N) stretch, which is of medium intensity in the IR, is often a strong and sharp band in the Raman spectrum, making it easily identifiable. The symmetric vibrations of the aromatic ring are also typically strong in the Raman spectrum.

In a study of the related molecule 2-hydroxy-4-methoxybenzophenone, Raman bands corresponding to aromatic C-H stretching were observed at 3082, 3065, 3047, 3012, 2996, and 2949 cm⁻¹. asianpubs.org It is expected that this compound would exhibit analogous vibrations, though the exact frequencies may differ due to the electronic differences between a nitrile and a carbonyl group.

Theoretical Surface-Enhanced Raman Spectroscopy (SERS) Modeling and Interpretation

There are no direct experimental or theoretical Surface-Enhanced Raman Spectroscopy (SERS) studies specifically for this compound found in the surveyed literature. However, theoretical SERS modeling of the related o-, m-, and p-methoxybenzonitrile isomers has been performed. rsc.orgnist.gov

In these theoretical studies, it was found that the methoxybenzonitrile isomers likely adsorb onto a silver surface through the nitrogen lone pair electrons of the nitrile group. rsc.org The orientation of the molecule on the surface was predicted to be influenced by the position of the methoxy group. rsc.org Specifically, the meta-isomer was suggested to stand perpendicularly to the silver surface, while the ortho- and para-isomers were predicted to have a more tilted orientation. rsc.org These theoretical models also suggest a ligand-to-metal charge transfer mechanism for all isomers. nist.gov

While these findings are for a system lacking the hydroxyl group of this compound, they provide a foundational framework for how this class of molecules might interact with a SERS-active surface. The presence of the hydroxyl group in this compound would likely influence the adsorption geometry and the resulting SERS spectrum due to its potential to interact with the metal surface or participate in hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Assignments

While specific peer-reviewed experimental data is scarce, predicted ¹H NMR data provides valuable information for the structural confirmation of this compound. The expected signals are consistent with the molecular structure, which includes a methoxy group, a hydroxyl group, and three aromatic protons in distinct chemical environments.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.35 | d | H-6 |

| ~6.55 | dd | H-5 |

| ~6.45 | d | H-3 |

| ~3.80 | s | -OCH₃ |

| ~10.0 (variable) | s | -OH |

Data is predicted and for reference purposes.

The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at the C-6 position, being ortho to the electron-withdrawing nitrile group, would appear at the lowest field. The protons at C-3 and C-5 would be at higher fields due to the electron-donating effects of the hydroxyl and methoxy groups. The methoxy protons are expected to appear as a sharp singlet, and the hydroxyl proton as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis and Assignments

Predicted ¹³C NMR data is instrumental in confirming the carbon skeleton of this compound. The spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule, which include six aromatic carbons, one nitrile carbon, and one methoxy carbon.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~163.5 | C-4 |

| ~161.0 | C-2 |

| ~134.0 | C-6 |

| ~118.0 | C≡N |

| ~106.0 | C-5 |

| ~101.5 | C-3 |

| ~99.0 | C-1 |

| ~55.5 | -OCH₃ |

Data is predicted and for reference purposes.

The carbons attached to the oxygen atoms (C-2 and C-4) are expected to be the most downfield in the aromatic region. The carbon of the nitrile group (C≡N) has a characteristic chemical shift. The remaining aromatic carbons (C-1, C-3, C-5, and C-6) and the methoxy carbon will appear at higher fields.

Electronic Spectroscopy and Mass Spectrometry

Electronic spectroscopy and mass spectrometry are cornerstone techniques in the analytical chemist's toolkit for probing molecular structure. Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, while high-resolution mass spectrometry allows for the precise determination of its elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of valence electrons from lower to higher energy levels. shu.ac.uk The absorption of this radiation is restricted to specific functional groups, known as chromophores, which contain valence electrons of low excitation energy. shu.ac.uk For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π*. shu.ac.uk

The structure of this compound contains a benzene ring, a nitrile group (-C≡N), a hydroxyl group (-OH), and a methoxy group (-OCH₃). The aromatic ring and the nitrile group are primary chromophores containing π-electrons. The oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen of the nitrile group, possess non-bonding electrons (n-electrons).

The expected electronic transitions for this compound are:

π → π transitions:* These high-energy transitions are associated with the π-electron system of the aromatic ring and the nitrile group. They typically result in strong absorption bands. shu.ac.uk Conjugated systems, like the one present in this molecule, tend to absorb at longer wavelengths. libretexts.org

n → π transitions:* These transitions involve the promotion of a non-bonding electron from the oxygen or nitrogen atoms to an anti-bonding π* orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions. shu.ac.uk

The hydroxyl and methoxy groups act as auxochromes, which can modify the absorption characteristics of the main chromophore. Their lone pairs of electrons can interact with the π-system of the benzene ring, typically causing a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift). The polarity of the solvent can also influence the spectrum; n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound with high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows chemists to distinguish between molecules that have the same nominal mass but different elemental compositions. thermofisher.com The ability to achieve high mass resolution is crucial for separating analyte ions from isobaric interferences, especially in complex mixtures. thermofisher.compnnl.gov

For this compound (C₈H₇NO₂), HRMS provides an accurate mass measurement that serves as a primary confirmation of its identity. The exact mass is calculated based on the mass of the most abundant isotope of each element in the molecule. thermofisher.com

Table 1: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇NO₂ | sigmaaldrich.com |

| Monoisotopic Mass | 149.047678466 Da | nih.gov |

| Exact Mass | 149.047678466 Da | nih.gov |

| Molecular Weight | 149.15 g/mol | nih.gov |

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, providing another layer of identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 150.05496 | 128.7 |

| [M+Na]⁺ | 172.03690 | 139.9 |

| [M-H]⁻ | 148.04040 | 131.6 |

Data sourced from PubChemLite. uni.lu

Application of this compound as a Standard in Analytical Techniques

This compound is utilized as an analytical standard in various chemical analyses. calpaclab.com Analytical standards are highly pure compounds used as reference materials in qualitative or quantitative analytical methods. They are essential for calibrating instruments, validating methods, and identifying and quantifying the presence of a substance in a sample.

The use of this compound as a standard implies its role in techniques such as:

Chromatography: In methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), a standard is used to determine the retention time for the compound, aiding in its identification in a mixture. It is also used to create calibration curves for quantifying the amount of the compound in a sample.

Spectroscopy: As a reference, it can be used to confirm the identity of an unknown sample by comparing its spectrum (e.g., NMR, IR, or MS) to that of the known standard.

While it is available as an analytical standard, some suppliers note that the buyer assumes responsibility for confirming the product's identity and purity, as comprehensive analytical data may not be collected for all batches. sigmaaldrich.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These computational techniques provide valuable insights into molecular stability, reactivity, and other chemical characteristics. For a molecule like 2-Hydroxy-4-methoxybenzonitrile, these calculations can elucidate the interplay between its hydroxyl, methoxy (B1213986), and nitrile functional groups.

Despite the utility of this method, specific DFT studies detailing the optimized geometry and stability parameters for this compound are not available in the reviewed scientific literature. Therefore, a data table of its bond lengths and angles cannot be provided.

Following geometry optimization, harmonic vibrational frequency calculations are often performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the fundamental vibrational modes. Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions, such as the stretching, bending, or twisting of particular bonds or functional groups. For this compound, this analysis would help in interpreting its experimental vibrational spectra, assigning specific frequencies to the O-H, C≡N, and C-O-C vibrations.

A detailed theoretical vibrational analysis with PED for this compound has not been reported in the searched literature. Consequently, a data table of its calculated vibrational frequencies and their assignments is not available.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A small HOMO-LUMO gap generally indicates higher chemical reactivity.

Specific FMO analysis, including the HOMO-LUMO energy values and the resulting reactivity descriptors for this compound, is not present in the available scientific literature.

A specific NBO analysis for this compound has not been published in the reviewed literature, preventing the presentation of data on its intramolecular interactions and charge delocalization energies.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface. Electron-rich regions (negative potential), typically found around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack. Electron-deficient regions (positive potential), often near hydrogen atoms, are prone to nucleophilic attack.

While MEP is a powerful predictive tool, a specific MEP surface map and analysis for this compound are not available in the scientific literature.

Reactivity and Selectivity Prediction from Theoretical Descriptors

As the underlying quantum chemical calculations for this compound are not available in the literature, a quantitative prediction of its reactivity and selectivity based on these theoretical descriptors cannot be provided.

Chemical Hardness and Softness Analysis

Chemical hardness (η) and its inverse, softness (S), are fundamental concepts in chemical reactivity theory. Hardness is a measure of a molecule's resistance to change in its electron distribution, while softness indicates its polarizability. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Although specific calculated values for this compound are not readily found, studies on similar molecules, such as chromene derivatives, have shown that lower HOMO-LUMO energy gaps correlate with smaller hardness values and greater softness. nih.gov For instance, in one study, a compound with a low energy gap exhibited a hardness of 0.094 eV and a softness of 5.266 eV. nih.gov It is anticipated that this compound, with its electron-donating hydroxyl and methoxy groups and electron-withdrawing nitrile group, would possess a significant degree of intramolecular charge transfer, leading to a relatively small HOMO-LUMO gap and, consequently, a soft nature.

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (Nu) describes its electron-donating capacity. These indices are crucial for predicting how a molecule will interact with other chemical species.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability.

First Hyperpolarizability and Total Dipole Moment Computations

The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A high β value is indicative of a strong NLO activity. The total dipole moment (μ) is also a key factor, as a large change in dipole moment upon excitation is often associated with a significant NLO response.

Theoretical studies on chromene derivatives have demonstrated that computational methods like DFT can effectively predict NLO properties. nih.gov For example, a synthesized chromene derivative was found to have a calculated average polarizability <α> of 6.77005 × 10⁻²³ esu and a second hyperpolarizability (γ) of 0.145 × 10⁴ esu. nih.gov While specific computed values for this compound are not available, the presence of a donor-acceptor system within the molecule (hydroxyl/methoxy as donors and nitrile as an acceptor) is a well-established structural motif for enhancing NLO properties. doi.org The intramolecular charge transfer from the electron-rich part of the molecule to the electron-deficient part leads to a large change in the dipole moment and a significant first hyperpolarizability.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. researchgate.net These models are invaluable in drug discovery and environmental science for predicting the properties of new chemical entities.

For phenolic compounds, QSAR studies have revealed that parameters such as hydrophobicity (log P) and electronic properties (like Hammett sigma constants) are critical in determining their biological activity. jst.go.jp Similarly, QSTR studies on substituted phenols and benzene (B151609) derivatives have shown that toxicity can often be predicted based on these physicochemical descriptors. researchgate.netjst.go.jp In the case of this compound, its calculated XLogP3-AA value is 1.8, indicating a moderate level of lipophilicity. nih.gov This, combined with its electronic characteristics, would be a key input for any QSAR or QSTR model.

Reaction Mechanisms and Chemical Transformations Involving 2 Hydroxy 4 Methoxybenzonitrile

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. masterorganicchemistry.comyoutube.com In 2-hydroxy-4-methoxybenzonitrile, the positions for electrophilic attack are primarily governed by the powerful activating effects of the hydroxyl and methoxy (B1213986) groups. These groups direct incoming electrophiles to the positions ortho and para to them.

Position 3: Ortho to the hydroxyl group and meta to the methoxy and nitrile groups.

Position 5: Ortho to the methoxy group and meta to the hydroxyl and nitrile groups.

Position 6: Para to the methoxy group and ortho to the nitrile group.

The hydroxyl group at C2 and the methoxy group at C4 strongly activate the ring. The most nucleophilic positions are C3 and C5, which are ortho to the activating groups. Position 5 is generally favored for substitution due to reduced steric hindrance compared to position 3, which is situated between two substituents. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com For instance, nitration using nitric acid and sulfuric acid would likely introduce a nitro group (-NO2) at the C5 position. masterorganicchemistry.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Relation to -OH | Relation to -OCH3 | Relation to -CN | Predicted Reactivity |

| 3 | Ortho | Meta | Meta | Activated, but sterically hindered |

| 5 | Meta | Ortho | Meta | Highly Activated, sterically accessible |

| 6 | Para | Ortho (blocked) | Ortho | Deactivated |

Nucleophilic Substitution Reactions and Bromine Replacement

Nucleophilic aromatic substitution (SNAr) on the benzonitrile core is generally difficult unless the ring is activated by strong electron-withdrawing groups in the ortho or para positions to a good leaving group. scranton.edu For this compound itself, direct SNAr is not a typical reaction pathway.

However, if a leaving group, such as a bromine atom, is introduced onto the ring (e.g., at the 5-position via electrophilic bromination), it can potentially be replaced by a strong nucleophile. The success of such a reaction would depend on the reaction conditions and the nucleophile's strength. rsc.org For example, the displacement of a halide from an activated aromatic ring is a known transformation. rsc.org

The hydroxyl group can also participate in nucleophilic substitution reactions, but this typically involves its conversion into a better leaving group first, such as a tosylate, or activation under specific conditions. nih.gov

Cycloaddition Reactions and Heterocycle Formation

The nitrile group of this compound is a key functional group for participating in cycloaddition reactions to form heterocyclic systems.

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. wikipedia.org Nitrile oxides, which are 1,3-dipoles, react with dipolarophiles like alkenes or alkynes to yield isoxazolines and isoxazoles, respectively. nih.govyoutube.com These reactions are valuable in medicinal chemistry for creating novel molecular scaffolds. mdpi.comnih.gov

In the context of this compound, the nitrile group itself is not the 1,3-dipole. Instead, the molecule can be used to synthesize a corresponding nitrile oxide. This is typically achieved by first converting the nitrile to an oxime, followed by oxidation. Alternatively, the nitrile group can act as the dipolarophile in reactions with other 1,3-dipoles, although this is less common for nitrile oxides. The reaction of a nitrile oxide with an alkyne is a classic example of a Huisgen cycloaddition, leading to a stable, aromatic isoxazole (B147169) ring. youtube.com

Nitrile-Directed Carbon-Hydrogen (C-H) Activation and Functionalization

Modern synthetic methods increasingly rely on C-H activation, which allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. nih.gov The nitrile group is an effective directing group for such transformations.

The cyano group can direct transition metal catalysts to specific C-H bonds on the aromatic ring.

Ortho-C-H Arylation: Ruthenium-catalyzed reactions have been shown to facilitate the arylation of aromatic nitriles at the ortho position. nih.gov This process involves the coordination of the nitrile's nitrogen atom to the metal center, followed by cyclometalation and subsequent reaction with an arylating agent.

Meta-C-H Arylation: Achieving meta-selectivity is more challenging. Strategies often involve the use of a directing group that positions the catalyst remotely. researchgate.netresearchgate.netrsc.org For phenolic compounds, templates can be employed to direct functionalization to the meta position. nih.gov

Para-C-H Arylation: Palladium/norbornene cooperative catalysis is a known strategy for achieving para-C-H arylation of arenes. nih.govresearchgate.net This method utilizes a transient mediator to direct the functionalization to the position para to a directing group.

Meta-C-H Hydroxylation: Directing group-assisted meta-hydroxylation has also been reported. rsc.org This reaction can be facilitated by a palladium catalyst in the presence of an appropriate oxidant, with solvents like hexafluoroisopropanol (HFIP) playing a crucial role in the mechanism. rsc.org

Table 2: Summary of Nitrile-Directed C-H Functionalization

| Reaction Type | Position | Catalyst System (Example) | Key Feature |

| Arylation | Ortho | RuH2(CO)(PR3)3 | Directing ability of the cyano group. nih.gov |

| Arylation | Meta | Pd(II) with a transient mediator | Remote C-H activation via a scaffold. researchgate.net |

| Arylation | Para | Pd(OAc)2 / Norbornene | Cooperative catalysis. researchgate.net |

| Hydroxylation | Meta | Palladium with a directing template | Template-assisted C-O bond formation. rsc.org |

Functional Group Interconversions and Derivatization Mechanisms

The functional groups on this compound can be readily converted into other groups, expanding its synthetic utility. ub.eduvanderbilt.educompoundchem.com

Hydroxyl Group (-OH): This group can be alkylated to form ethers or acylated to form esters. For example, reaction with an alkyl halide in the presence of a base will yield the corresponding ether.

Methoxy Group (-OCH3): The methyl ether can be cleaved using strong acids like HBr or Lewis acids like BBr3 to yield the corresponding dihydroxybenzonitrile.

Nitrile Group (-CN): The nitrile group is highly versatile. It can be:

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. vanderbilt.edu

Converted to a tetrazole ring, a common bioisostere for a carboxylic acid, by reaction with an azide (B81097) (e.g., sodium azide).

Derivatization is also a key strategy, for instance, in enhancing detection in analytical methods or modifying biological activity. nih.gov

Catalytic Aspects in Reaction Mechanisms (e.g., AlCl₃, Palladium)

The chemical reactivity of this compound is significantly influenced by the presence of catalysts, which can direct reaction pathways, enhance reaction rates, and enable transformations that would otherwise be difficult to achieve. Lewis acids like aluminum chloride (AlCl₃) and transition metals like palladium (Pd) are pivotal in mediating key chemical transformations of this molecule, such as demethylation and cross-coupling reactions.

Aluminum Chloride (AlCl₃) as a Lewis Acid Catalyst

Aluminum chloride is a potent Lewis acid widely employed in organic synthesis, most notably in Friedel-Crafts reactions and for the cleavage of ether bonds. quora.comwikipedia.org In the context of this compound, AlCl₃ is particularly effective as a demethylating agent, converting the methoxy group into a hydroxyl group to yield 2,4-dihydroxybenzonitrile.

The mechanism for this demethylation is initiated by the coordination of the Lewis acidic AlCl₃ to one of the oxygen atoms of the substrate. Due to the presence of both a hydroxyl and a methoxy group, the coordination can be complex. However, research on similar ortho-substituted aryl methyl ethers suggests a mechanism involving the formation of a chelate complex. The AlCl₃ coordinates to both the methoxy oxygen and the adjacent ortho-hydroxyl group. This chelation enhances the electrophilicity of the methyl carbon of the methoxy group, facilitating a nucleophilic attack, often by a chloride ion from another AlCl₃ molecule or the solvent, which displaces the methyl group as methyl chloride. Subsequent hydrolysis of the resulting aluminum-alkoxide complex liberates the free dihydroxy product. libretexts.org

An efficient and practical demethylation of various ortho-substituted aryl methyl ethers using AlCl₃ has been demonstrated, highlighting the tolerance of many functional groups to this process. The reaction typically proceeds with a high conversion rate. A proposed mechanism involves the complexation of AlCl₃ with the methoxy group and the adjacent electron-withdrawing or coordinating group, which in the case of this compound would be the ortho-hydroxyl group. This interaction facilitates the selective removal of the methyl group. doi.org

| Entry | Substrate | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2,5-Dimethoxyacetophenone | 3 | 2-Hydroxy-5-methoxyacetophenone | 98 |

| 2 | 2,4-Dimethoxybenzaldehyde | 3 | 2-Hydroxy-4-methoxybenzaldehyde (B30951) | 96 |

| 3 | 2,3-Dimethoxybenzonitrile | 4 | 2-Hydroxy-3-methoxybenzonitrile | 95 |

| 4 | Methyl 2,6-dimethoxybenzoate | 4 | Methyl 2-hydroxy-6-methoxybenzoate | 92 |

| 5 | 1,2,4-Trimethoxybenzene | 3 | 2,5-Dimethoxyphenol | 93 |

This table showcases the effectiveness of AlCl₃ in demethylating aryl methyl ethers with a neighboring coordinating group, a reaction pattern directly applicable to this compound.

Palladium (Pd) in Catalytic Cross-Coupling Reactions

Palladium catalysts are central to modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com While specific palladium-catalyzed cross-coupling reactions using this compound as a starting material are not extensively documented in dedicated studies, the functional groups present on the molecule allow for informed predictions of its potential reactivity based on well-established palladium-catalyzed processes such as the Suzuki-Miyaura, Heck, and Stille reactions. acs.orgacs.orgorganic-chemistry.org

For this compound to participate in these reactions, it would typically first need to be converted into an aryl halide or triflate (e.g., by introducing an iodine or bromine atom onto the aromatic ring). Once functionalized, this derivative could serve as the electrophilic partner in a cross-coupling reaction. The nitrile group is generally well-tolerated in many palladium-catalyzed reactions. organic-chemistry.org

General Catalytic Cycle: Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex. This is often the rate-determining step.

Transmetalation: The organic group from an organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille) is transferred to the palladium center, displacing the halide. acs.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle. youtube.com

Potential Applications for this compound Derivatives:

Suzuki-Miyaura Coupling: A halogenated derivative of this compound could be coupled with a wide variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. acs.orgyoutube.com This would be a powerful method for synthesizing biaryl or styrenyl derivatives of the parent molecule.

Heck Reaction: An aryl halide derivative could react with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the vinyl position, yielding an alkenylated benzonitrile. wikipedia.orgacs.org

Stille Coupling: This reaction would involve coupling an aryl halide derivative with an organostannane reagent. quora.comorganic-chemistry.org The Stille reaction is known for its tolerance of a wide range of functional groups.

| Reaction | Catalyst System (Typical) | Coupling Partners | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands; Base (e.g., Na₂CO₃, K₃PO₄) | Aryl/Vinyl Halide or Triflate + Organoboron Compound | Mild conditions; low toxicity of boron reagents; wide availability of boronic acids. acs.orgyoutube.com |

| Heck | Pd(OAc)₂ or PdCl₂ with phosphine ligands; Base (e.g., Et₃N, K₂CO₃) | Aryl/Vinyl Halide or Triflate + Alkene | Forms substituted alkenes; tolerant of many functional groups. wikipedia.orgacs.org |

| Stille | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Aryl/Vinyl Halide or Triflate + Organostannane | Tolerates a very broad range of functional groups; organotin reagents are stable but toxic. quora.comorganic-chemistry.org |

This table summarizes the fundamental components of major palladium-catalyzed reactions that could be applied to functionalized derivatives of this compound.

Applications in Medicinal Chemistry and Biological Activity

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Rational drug design leverages the known structure and function of a biological target to develop new drug candidates. bioexcel.eu This approach significantly reduces the time and cost associated with traditional trial-and-error methods. bioexcel.eu The 2-hydroxy-4-methoxybenzonitrile scaffold and its isomers serve as valuable starting points in this process.

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For scaffolds related to this compound, research has shown that subtle modifications can dramatically alter efficacy.

In a study on the closely related compound 2-hydroxy-4-methoxybenzaldehyde (B30951), researchers investigated how modifying the functional groups affected larvicidal activity. This study highlights the importance of each part of the scaffold. For instance, replacing the hydroxyl group with a benzyloxy group in related benzaldehydes led to a marked increase in activity, suggesting that the electronic and steric properties of this position are key determinants of biological function. scispace.com

Table 1: SAR Insights from Related Benzaldehyde (B42025) Derivatives

| Compound | Modification from 2-Hydroxy-4-methoxybenzaldehyde | Biological Activity (LD50) |

|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | - | 22 µg/mL |

| 2-Benzyloxy-4-methoxybenzaldehyde | -OH group replaced with -OCH2Ph | 10 µg/mL |

| 2-Hydroxybenzaldehyde | Removal of -OCH3 group | 9 µg/mL |

| 2-Benzyloxybenzaldehyde | Removal of -OCH3, -OH replaced with -OCH2Ph | 4.8 µg/mL |

Data sourced from a study on larvicidal activity against Anopheles gambiae larvae. scispace.com

These findings from related structures underscore the potential for enhancing the efficacy of this compound derivatives through targeted chemical modifications.

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for developing a variety of drugs. nih.gov The substituted benzonitrile (B105546) core, as seen in this compound and its isomers, functions as a key intermediate and a potential privileged scaffold in the synthesis of complex pharmaceuticals.

For example, the isomer 3-Hydroxy-4-methoxybenzonitrile (B193458) is a critical intermediate in the multi-step synthesis of Gefitinib, a targeted therapy used for non-small cell lung cancer. innospk.com Similarly, 4-Hydroxy-3-methoxybenzonitrile (vanillonitrile) serves as a crucial building block for various active pharmaceutical ingredients (APIs), including antimicrobial and anti-inflammatory agents. nbinno.com Another related compound, 3-Ethoxy-4-methoxybenzonitrile, is a key intermediate for Apremilast, a phosphodiesterase-4 (PDE4) inhibitor used to treat inflammatory diseases. innospk.com

The recurring use of these closely related hydroxy-methoxybenzonitrile structures in the synthesis of diverse and successful drugs highlights the "privileged" nature of this scaffold. Its chemical versatility and established role in forming the backbone of important therapeutic agents make this compound a compound of significant interest for future drug discovery efforts. innospk.com

Mechanistic Insights into Biological Action

Understanding the molecular mechanisms by which a compound exerts its effects is crucial for its development as a therapeutic agent. Research into compounds structurally related to this compound has provided insights into their potential anticancer activities.

Derivatives of the hydroxy-methoxy-substituted benzene (B151609) ring have demonstrated notable anticancer potential. mdpi.comnbinno.com The mechanisms underlying this activity often involve the induction of programmed cell death and the modulation of key signaling pathways that control cell growth and proliferation.

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in cancer cells. Studies on related compounds show that they can trigger this process. For example, 4-hydroxy-2-nonenal, another molecule with a hydroxylated structure, induces apoptosis through both the extrinsic (Fas-mediated) and intrinsic (p53-mediated) pathways. nih.gov Similarly, 4-Hydroxyestradiol, a metabolite of estrogen, causes apoptosis in human mammary epithelial cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. nih.gov

Autophagy is a cellular recycling process that can have a dual role in cancer, sometimes promoting survival and other times leading to cell death. Some compounds can induce autophagy-mediated apoptosis. For instance, the compound 2,3,5,4'-tetrahydroxy-stilbene-2-O-beta-d-glucoside (TSG) was found to induce autophagy and promote apoptosis in liver cells. nih.gov A novel synthetic compound, 4-hydroxy auxarconjugatin B, has also been identified as an autophagy inducer that can attenuate inflammation by inhibiting the NLRP3 inflammasome. mdpi.com This suggests that derivatives of this compound could potentially be designed to modulate these critical cell death pathways.

Intracellular signaling pathways are complex networks that control cell functions like proliferation, survival, and differentiation. The Ras/Raf/MEK/ERK pathway is a central signaling cascade that is often aberrantly activated in cancer, leading to uncontrolled cell growth. nih.gov

Modulating this pathway is a key strategy in cancer therapy. Activated ERK can phosphorylate numerous proteins that promote cell growth and prevent apoptosis. nih.gov Some therapeutic agents work by inhibiting this pathway. Conversely, the activation of ERK can sometimes play a protective role against cell death induced by oxidative stress. For example, the catechol estrogen 4-Hydroxyestradiol causes a transient activation of ERK, and inhibiting ERK was found to worsen the cytotoxicity, indicating a protective role for the pathway in that context. nih.gov The ERK pathway's role is complex, as it can also participate in feedback loops that either enhance or inhibit its own upstream activators, such as Raf-1 kinase. nih.govnih.gov The ability of scaffolds like this compound to be modified suggests they could be used to develop specific modulators of the ERK pathway and other critical signaling networks implicated in cancer.

Antimicrobial Properties and Cellular Target Identification

This compound and its related aldehyde, 2-hydroxy-4-methoxybenzaldehyde (HMB), have demonstrated significant antimicrobial and antibiofilm activities against various pathogenic bacteria.

Research has highlighted the potential of HMB as a promising agent against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of complicated infections nih.govresearchgate.net. HMB exhibited a minimum inhibitory concentration (MIC) of 1024 µg/ml and a minimum bactericidal concentration (MBC) at twice the MIC against S. aureus nih.govresearchgate.net. Furthermore, it has been shown to eradicate nearly 80% of preformed MRSA biofilms nih.gov.

Against Staphylococcus epidermidis, another significant pathogen in device-related infections, HMB showed a minimum biofilm inhibitory concentration (MBIC) of 250 µg/ml nih.gov. Time-dependent biofilm inhibition and disruption assays indicated that HMB primarily targets the initial stages of cell adhesion nih.gov.

In the context of uropathogenic bacteria, HMB has been shown to inhibit biofilm formation in Proteus mirabilis in a concentration-dependent manner frontiersin.org. It also effectively reduced the formation of crystalline biofilms, which are a critical factor in catheter-associated urinary tract infections (CAUTIs) frontiersin.org.

The following table summarizes the antibacterial efficacy of 2-hydroxy-4-methoxybenzaldehyde (HMB) against various bacteria.

| Bacterium | Activity | Concentration | Effect |

| Staphylococcus aureus (MRSA) | Antibacterial | 1024 µg/ml (MIC) | Inhibition of growth nih.govresearchgate.net |

| Staphylococcus aureus (MRSA) | Antibiofilm | - | ~80% eradication of preformed biofilms nih.gov |

| Staphylococcus epidermidis | Antibiofilm | 250 µg/ml (MBIC) | Inhibition of biofilm formation nih.gov |

| Proteus mirabilis | Antibiofilm | Concentration-dependent | Inhibition of biofilm and crystalline biofilm formation frontiersin.org |

The primary mechanism of antibacterial action for HMB appears to be the disruption of the bacterial cell membrane. Studies on MRSA have shown that treatment with HMB leads to an increased release of intracellular proteins and nucleic acids nih.govresearchgate.net. This suggests a compromise in the integrity of the cell membrane.

Further evidence for cell membrane disruption comes from various analyses. Scanning electron microscopy (SEM) has revealed structural changes in the morphology of bacterial cells treated with HMB nih.gov. Assays measuring β-galactosidase enzyme activity and the fluorescence intensities of propidium (B1200493) iodide and rhodamine 123 also point to the cell membrane as a key target nih.gov. The disruption of the cell membrane ultimately hinders the growth of S. aureus nih.govresearchgate.net.

The disruption of the cell membrane is a common mechanism for many antimicrobial compounds. It can lead to the leakage of essential cellular components, dissipation of the membrane potential, and ultimately, cell death nih.gov.

Antiviral Activities, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV)

Currently, there is limited direct evidence in the reviewed literature specifically detailing the antiviral activities of this compound against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). The development of new antiviral drugs is a critical area of research, with a focus on various stages of the viral life cycle nih.govnih.gov.

For HBV, the goal is to achieve a functional cure, characterized by the loss of the hepatitis B surface antigen (HBsAg) nih.gov. Current antiviral therapies, such as nucleos(t)ide analogs and interferons, can suppress the virus but rarely lead to a cure nih.gov. New approaches include direct-acting antivirals that target viral components like capsid assembly and immunotherapeutic strategies to boost the host's immune response nih.gov.

In the context of HIV, the virus targets CD4+ T cells, leading to immunodeficiency youtube.com. Antiretroviral therapy involves a combination of drugs that inhibit different stages of the HIV life cycle, such as entry into the host cell, reverse transcription, integration of viral DNA into the host genome, and maturation of new virus particles youtube.com. The development of new agents with novel mechanisms of action is crucial to combat drug resistance nih.govnih.gov.

While the direct antiviral properties of this compound remain to be elucidated, its core chemical structure could serve as a scaffold for the synthesis of novel antiviral compounds.

Enzyme Inhibition Studies (e.g., Deoxycytidine Kinase Inhibition)

Derivatives of 3-hydroxy-4-methoxybenzonitrile have been investigated as inhibitors of deoxycytidine kinase (dCK) nih.gov. dCK is a crucial enzyme in the nucleotide salvage pathway, responsible for phosphorylating deoxyribonucleosides, a key step in DNA synthesis nih.gov. This enzyme is a target for the development of new therapeutic agents for cancer and immune disorders nih.gov.

In a study aimed at identifying new small molecule inhibitors of dCK, a high-throughput screening of a chemical library led to the identification of initial hit compounds. Subsequent chemical synthesis and optimization efforts involved the use of 3-hydroxy-4-methoxybenzonitrile as a starting material nih.gov. This was functionalized through several steps, including alkylation and cyclization, to produce a series of thiazole (B1198619) derivatives nih.gov.

The inhibitory activity of these synthesized compounds was tested against L1210 murine leukemia cells and CCRF-CEM human T-cell acute lymphoblastic leukemia cells. The results showed that modifications to the chemical structure, such as the introduction of a propyl substituent on the thiazole ring, significantly increased the inhibitory potency against dCK nih.gov. For instance, one of the most potent compounds in the series demonstrated a 180-fold increase in potency in L1210 cells compared to its parent compound nih.gov. This highlights the importance of the 3-hydroxy-4-methoxybenzonitrile scaffold in the development of these dCK inhibitors.

Advanced Material Science Applications

Utilization in Organic Electronics

The field of organic electronics, which utilizes carbon-based materials in electronic devices, is a primary area where 2-Hydroxy-4-methoxybenzonitrile could make a substantial impact. The inherent electronic properties derived from its substituted benzene (B151609) ring are a key indicator of its potential in this domain.

The development of novel organic semiconductors is foundational to the advancement of organic electronics. While direct utilization of this compound as a standalone organic semiconductor has not been extensively documented, its structure is highly suggestive of its role as a precursor or a molecular building block. The combination of donor and acceptor moieties within a single molecule is a well-established strategy for tuning the electronic properties of organic materials. The methoxy (B1213986) and hydroxyl groups act as electron donors, while the nitrile group serves as an electron acceptor. This intramolecular charge-transfer characteristic is a critical feature for designing organic semiconductors with specific band gaps and charge transport properties.

Future research could focus on synthesizing oligomers or polymers from this compound monomers. The reactivity of the hydroxyl group, for instance, could be exploited for polymerization reactions, leading to the creation of larger, conjugated systems with semiconducting behavior. The precise control over the molecular weight and architecture of such polymers would be crucial in tailoring their performance for specific electronic applications.

The application of benzonitrile (B105546) derivatives in the development of materials for Organic Light-Emitting Diodes (OLEDs) is an active area of research. Specifically, these derivatives have shown significant promise as emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). This mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs.

The design of TADF molecules often relies on a donor-acceptor (D-A) architecture to achieve a small energy gap between the lowest singlet and triplet excited states (ΔEST). The benzonitrile moiety typically serves as the acceptor part of the molecule. Given that this compound contains both electron-donating (methoxy, hydroxyl) and electron-accepting (nitrile) groups, it could be a valuable precursor for the synthesis of novel TADF emitters. By chemically modifying the hydroxyl or other positions on the ring to attach stronger donor units, it would be possible to create sophisticated D-A or donor-acceptor-donor (D-A-D) molecules. The performance of such emitters in OLEDs would be highly dependent on the final molecular structure and its photophysical properties.

Table 1: Potential Donor Moieties for TADF Emitters based on this compound

| Donor Moiety | Potential Advantage |

| Carbazole | High triplet energy and good hole transport |

| Phenoxazine | Strong electron-donating ability |

| Acridine | Rigid structure and good thermal stability |

This table presents hypothetical donor moieties that could be chemically linked to a this compound core to create potential TADF emitters, based on established principles in OLED material design.

In the field of organic solar cells (OSCs), the design of efficient charge transport layers is critical for achieving high power conversion efficiencies. Cyanophenol derivatives, which are structurally related to this compound, have been investigated for their potential use in hole transport layers (HTLs). The function of an HTL is to facilitate the transport of holes from the photoactive layer to the anode while blocking electrons.

The electronic properties of this compound, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, would be pivotal in determining its suitability for such applications. These properties can be tuned through chemical modification. For instance, the hydroxyl group offers a reactive site for attaching other molecular fragments that could enhance hole mobility and ensure better energy level alignment with other materials in the solar cell stack. While direct integration of this compound into OSCs is not yet a common practice, its potential as a building block for more complex HTL materials warrants further investigation.

Role in the Development of Polymers and Coatings

The presence of the hydroxyl and nitrile groups in this compound also opens up avenues for its use in polymer science, particularly in the development of functional polymers and coatings.

Research into compounds with similar structural motifs, such as 2-hydroxybenzophenone, has shown that the "2-hydroxy" substitution pattern on a benzene ring can impart significant UV-absorbing properties. This is due to the formation of a stable intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl group (in the case of benzophenone), which allows for the efficient dissipation of UV energy as heat. It is plausible that polymers derived from this compound could exhibit similar UV-stabilizing characteristics, making them valuable additives or comonomers for coatings that require long-term photostability.

The hydroxyl group provides a reactive handle for incorporating the molecule into polymer chains through reactions like esterification or etherification. For example, it could be used as a chain terminator to control molecular weight or as a monomer in the synthesis of polyesters or polycarbonates. The synthesis of polycarbonates from bisphenol monomers is a well-established industrial process. nih.gov While this compound is not a bisphenol, it could potentially be converted into a bisphenol-type monomer, which could then be used to produce polycarbonates with unique properties, such as enhanced UV resistance and potentially improved thermal stability due to the presence of the nitrile group.

Table 2: Potential Polymerization Pathways for this compound Derivatives

| Polymer Type | Potential Monomer Derivative | Polymerization Method |

| Polyester | Di-acid derivative of a bis-2-hydroxy-4-methoxybenzonitrile structure | Condensation polymerization |

| Polycarbonate | Bisphenol derivative of this compound | Interfacial polymerization or melt transesterification |

| Polyether | Reaction of the hydroxyl group with a di-epoxide | Ring-opening polymerization |

This table outlines hypothetical polymerization strategies that could be employed to create novel polymers from monomers derived from this compound.

Environmental Chemistry and Monitoring Applications

Investigation of Environmental Behavior and Degradation Pathways

Generally, the environmental fate of an organic compound is influenced by a variety of factors including its water solubility, vapor pressure, and susceptibility to biotic and abiotic degradation processes. For related compounds, such as halomethoxybenzenes, atmospheric transport and deposition have been noted as significant distribution pathways. vliz.be However, without specific studies, the primary degradation products and the half-life of 2-Hydroxy-4-methoxybenzonitrile in different environmental compartments (soil, water, air) remain undetermined.

Application in Environmental Pollutant Detection

While specific applications of this compound in the detection of other pollutants were not found, the detection of this compound itself as a potential environmental contaminant would rely on established analytical chemistry techniques. The process for detecting trace amounts of chemical compounds in environmental samples typically involves several key steps: sample collection, extraction and separation of the target chemical from the sample matrix, sample concentration, and finally, instrumental analysis.

Advanced analytical instrumentation is necessary for the accurate identification and quantification of such compounds. The primary methods for the analysis of semi-volatile organic compounds like this compound in environmental samples include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for separating and identifying different substances within a test sample.

High-Performance Liquid Chromatography (HPLC): HPLC is another common technique used to separate, identify, and quantify each component in a mixture.

For the effective analysis of environmental samples, which are often complex matrices, a sample preparation step is crucial. Techniques such as solid-phase extraction (SPE) are frequently employed to isolate and concentrate the analytes of interest before instrumental analysis. The choice of extraction method and analytical technique would be optimized to ensure high sensitivity and selectivity for this compound.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for Enhanced Green Chemistry Principles

The synthesis of 2-Hydroxy-4-methoxybenzonitrile is evolving with a strong emphasis on green and sustainable practices. Researchers are moving beyond traditional methods to develop protocols that are more efficient, use less hazardous materials, and minimize waste.

One notable green chemistry approach involves the solvent-free dehydration of aldoximes. In a specific application, 2-hydroxy-4-methoxybenzaldehyde (B30951) oxime is intimately mixed with anhydrous ferric chloride (FeCl3) and silica (B1680970) gel. This solid-state mixture is then heated, leading to the formation of this compound. ambeed.com This method avoids the use of toxic solvents, simplifying the purification process and reducing environmental impact.

Another strategy focuses on improving the efficiency and atom economy of the synthesis. A "one-flask" transformation has been developed to convert aromatic esters, such as methyl 4-methoxysalicylate, directly into the corresponding nitrile. This process utilizes sodium bis(trimethylsilyl)amide and demonstrates high yields. Furthermore, methods starting from 3-methoxyphenol (B1666288) have achieved yields as high as 95%, showcasing high efficiency. rsc.org The use of more environmentally benign reagents is also a key consideration. For instance, the demethylation of 2,4-dimethoxybenzonitrile (B173694) using 1-decanethiol (B86614) has been presented as a less odorous and potentially greener alternative to other thiols. researchgate.net Additionally, syntheses starting from 4-methoxysalicylaldehyde have been optimized to use cheaper reagents and reduce the formation of by-products. researchgate.net

These emerging methodologies highlight a clear trend towards more sustainable and efficient production of this compound, aligning with the core principles of green chemistry.

Table 1: Overview of Green Synthetic Methodologies for this compound

| Starting Material | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| 2-hydroxy-4-methoxybenzaldehyde oxime | Anhydrous FeCl3, Silica Gel | Solvent-free, solid-state reaction | ambeed.com |

| Methyl 4-methoxysalicylate | Sodium bis(trimethylsilyl)amide | One-flask transformation, high yield | |

| 3-Methoxyphenol | Not specified | High efficiency (95% yield) | rsc.org |

| 2,4-Dimethoxybenzonitrile | 1-Decanethiol | Use of a less odorous reagent for demethylation | researchgate.net |

Advanced Computational Modeling for Prediction of Novel Activities and Reactivity

Computational chemistry provides powerful tools for understanding the structure, properties, and potential activities of this compound at a molecular level. Techniques like Density Functional Theory (DFT) and molecular docking are being employed to predict its behavior and guide experimental research.